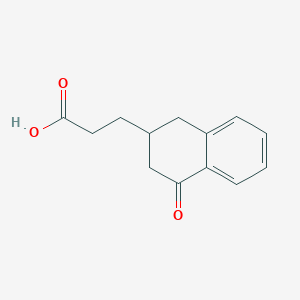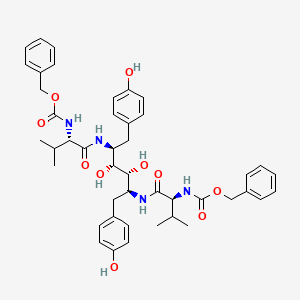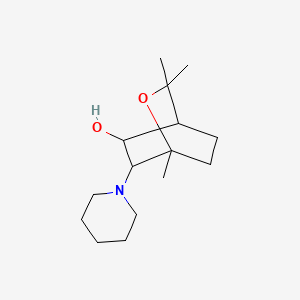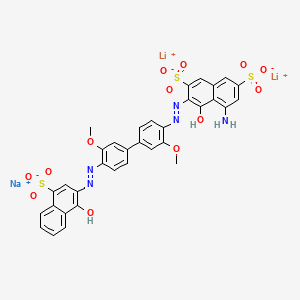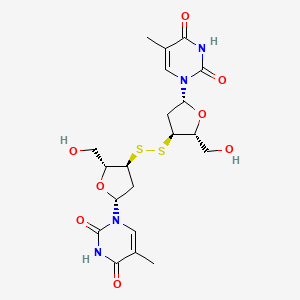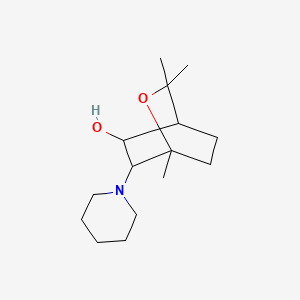
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(222)octan-5-ol is a complex organic compound that features a bicyclic structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the piperidinyl group via nucleophilic substitution.
- Functionalization of the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of any carbonyl groups back to hydroxyl groups.
Substitution: Replacement of the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation might yield a ketone or aldehyde.
- Reduction would regenerate the original hydroxyl compound.
- Substitution could introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol would depend on its specific interactions with molecular targets. This could involve:
- Binding to specific receptors or enzymes.
- Modulation of biochemical pathways.
- Alteration of cellular functions through interaction with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,3-Trimethyl-6-(1-morpholinyl)-2-oxabicyclo(2.2.2)octan-5-ol
- 1,3,3-Trimethyl-6-(1-pyrrolidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
Uniqueness
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol is unique due to its specific combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
76793-02-7 |
|---|---|
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |
Clé InChI |
DYMQRJBTOVFIOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


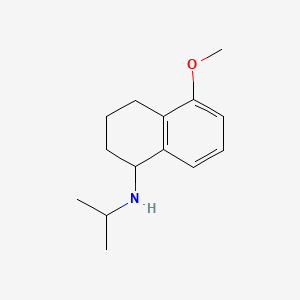

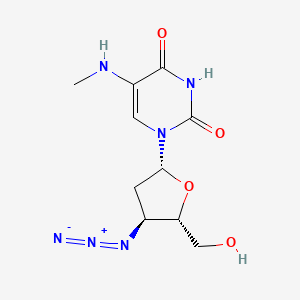
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)


